1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Overview
Description
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Scientific Research Applications
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Preparation Methods
The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly approach. This method accelerates the reaction rate and improves the yield of the desired product .
Chemical Reactions Analysis
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Comparison with Similar Compounds
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can be compared with other benzothiazole derivatives, such as:
2-(4-Aminophenyl)benzothiazole: Known for its antitumor activity.
6-Methyl-2-(4-methylphenyl)benzothiazole: Exhibits antimicrobial properties.
2-(4-Chlorophenyl)benzothiazole: Used in the development of new materials.
Properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUPHJJYBYSYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320670 | |
Record name | 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677008 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
897472-96-7 | |
Record name | 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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